2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]acetic acid
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Overview
Description
The compound “2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]acetic acid” has a CAS Number of 736948-76-8 . It has a molecular weight of 332.4 and its IUPAC name is {[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12N2O3S2/c18-12(19)8-21-7-11-16-14(20)13-10(6-22-15(13)17-11)9-4-2-1-3-5-9/h1-7,17H,8H2,(H,16,20)(H,18,19) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 332.4 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the current resources.Scientific Research Applications
Organic Synthesis and Chemical Properties
Research in organic chemistry has explored the synthesis and reactivity of compounds structurally related to the specified chemical. For example, Farzaliyev et al. (2020) discussed the synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives, showing potential for physiological properties and applications in drug development due to their significant biological activity, including antioxidant effects and membrane stabilization properties (Farzaliyev et al., 2020). This highlights the chemical versatility and potential biomedical relevance of sulfur-containing heterocyclic compounds.
Antitumor and Antibacterial Applications
Compounds with structural similarities to the queried chemical have been synthesized as potential inhibitors for enzymes like thymidylate synthase, showing promise as antitumor and antibacterial agents. Gangjee et al. (1996) synthesized novel pyrrolo[2,3-d]pyrimidines with significant inhibitory activity against human thymidylate synthase, suggesting their potential in cancer therapy (Gangjee et al., 1996).
Pharmacological Effects
The exploration of thieno[3,2-d]pyrimidine derivatives by Hafez and El-Gazzar (2017) demonstrated potent anticancer activity against several human cancer cell lines, including breast, cervical, and colon cancer cells. These findings indicate the therapeutic potential of these compounds, highlighting their role in the development of new anticancer drugs (Hafez & El-Gazzar, 2017).
Biochemical Interactions
Compounds related to the specified chemical have been studied for their interactions with biological molecules. Meng et al. (2012) synthesized p-hydroxycinnamic acid derivatives and investigated their binding with bovine serum albumin, a study that contributes to understanding the interaction between synthetic compounds and biological macromolecules (Meng et al., 2012).
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structural similarity to other thieno[2,3-d]pyrimidin compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Thieno[2,3-d]pyrimidin compounds are often involved in pathways related to cell proliferation and apoptosis
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects, suggesting potential anti-cancer properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other interacting molecules
Properties
IUPAC Name |
2-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c18-12(19)8-21-7-11-16-14(20)13-10(6-22-15(13)17-11)9-4-2-1-3-5-9/h1-6H,7-8H2,(H,18,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHJEYKMHGLAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24836964 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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